Combivent Respimat

Description

Properties

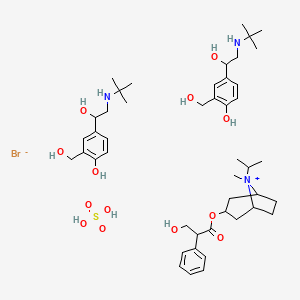

CAS No. |

1031840-23-9 |

|---|---|

Molecular Formula |

C46H74BrN3O13S |

Molecular Weight |

989.1 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide |

InChI |

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1 |

InChI Key |

KVNRKLOLUZSPOE-UHFFFAOYSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |

Synonyms |

Albuterol Ipratropium Albuterol Ipratropium Drug Combination Albuterol, Ipratropium Drug Combination albuterol-ipratropium Albuterol-Ipratropium Drug Combination Combination, Albuterol-Ipratropium Drug Combination, Dey Combivent Combivent Respimat Dey combination Drug Combination, Albuterol-Ipratropium Respimat, Combivent |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Combivent® Respimat® in Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combivent® Respimat® is a combination inhaled therapy for the management of Chronic Obstructive Pulmonary Disease (COPD). It is comprised of two active pharmaceutical ingredients: ipratropium bromide, a muscarinic antagonist, and albuterol sulfate, a short-acting beta-2 adrenergic agonist (SABA). This synergistic combination targets two distinct pathways that regulate bronchomotor tone, leading to a more pronounced and sustained bronchodilator effect than either agent administered alone. This technical guide provides a comprehensive overview of the molecular mechanisms of action of Combivent® Respimat®, supported by quantitative data from pivotal clinical trials and detailed experimental protocols. The guide also includes visualizations of the relevant signaling pathways and a typical clinical trial workflow to further elucidate the core concepts for a scientific audience.

Dual Mechanism of Action

The enhanced bronchodilatory effect of Combivent® Respimat® in patients with COPD is a result of the complementary actions of its two components on the smooth muscle of the airways.

Ipratropium Bromide: Muscarinic Antagonism

Ipratropium bromide is a quaternary ammonium compound that acts as a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airways.[1] In COPD, increased vagal cholinergic tone is a key contributor to bronchoconstriction. Acetylcholine released from postganglionic nerve endings binds to M3 muscarinic receptors on bronchial smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.

The primary mechanism of ipratropium's action is the blockade of M3 receptors. This prevents acetylcholine from binding and thereby inhibits the downstream signaling pathway that leads to bronchoconstriction. Specifically, the binding of acetylcholine to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge formation between actin and myosin filaments and subsequent smooth muscle contraction. By blocking the initial step in this cascade, ipratropium effectively prevents this increase in intracellular Ca2+ and subsequent muscle contraction, resulting in bronchodilation.[2]

Albuterol Sulfate: Beta-2 Adrenergic Agonism

Albuterol is a selective beta-2 adrenergic agonist that targets beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[3] These receptors are Gs protein-coupled. Upon binding of albuterol, the alpha subunit of the Gs protein is activated and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). PKA then phosphorylates several target proteins within the cell, which collectively promote smooth muscle relaxation. The key mechanisms include:

-

Phosphorylation and inactivation of myosin light chain kinase (MLCK), reducing the phosphorylation of myosin and preventing muscle contraction.

-

Phosphorylation and opening of large-conductance, calcium-activated potassium channels (BKCa), leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby reducing intracellular calcium levels.

-

Decreased release of calcium from intracellular stores.

The net effect of these actions is a potent relaxation of the airway smooth muscle, leading to bronchodilation.[5][6]

Synergistic Effect

The combination of a muscarinic antagonist and a beta-2 adrenergic agonist in Combivent® Respimat® provides a dual approach to bronchodilation. Ipratropium blocks the bronchoconstrictor effects of the parasympathetic nervous system, while albuterol actively stimulates a bronchodilatory pathway. This results in a greater and more sustained improvement in lung function than can be achieved with either agent alone.

Quantitative Data from Clinical Trials

The efficacy of Combivent® Respimat® has been established in numerous clinical trials. The following tables summarize key quantitative data from a pivotal 12-week, randomized, double-blind, active-controlled trial in patients with COPD.

| Table 1: Baseline Demographics and Disease Characteristics | |

| Characteristic | Value (N=1480) |

| Mean Age (years) | 64 |

| Gender (% male) | 65% |

| Mean Screening Pre-Bronchodilator FEV1 (% predicted) | 41% |

| Smoking History | All patients were current or former smokers |

Data from a multinational, 12-week, parallel-group study.

| Table 2: Change in FEV1 from Baseline at Week 12 | |||

| Treatment Group | Dosage | Mean Peak % Increase in FEV1 | Mean FEV1 AUC (0-6h) (L) |

| Combivent® Respimat® | 20 mcg ipratropium / 100 mcg albuterol | 31-33% | Comparable to Combivent® MDI |

| Ipratropium Bromide | 20 mcg | 24-25% | N/A |

| Albuterol Sulfate | 100 mcg | 24-27% | N/A |

FEV1 AUC (Area Under the Curve) data from a 12-week trial demonstrating non-inferiority to Combivent® MDI. Percentage increase data from an 85-day multicenter trial.

Experimental Protocols

The following provides a detailed methodology for a representative pivotal clinical trial evaluating the efficacy and safety of Combivent® Respimat® in COPD.

Study Design

This was a 12-week, multinational, randomized, double-blind, double-dummy, parallel-group, active-controlled study. The trial was designed to compare the efficacy and safety of ipratropium bromide/albuterol delivered via the Respimat® inhaler versus a chlorofluorocarbon (CFC)-propelled metered-dose inhaler (MDI) and ipratropium bromide alone delivered via the Respimat® inhaler.

Patient Population

-

Inclusion Criteria: Male and female patients aged 40 years or older with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and moderate to severe airflow obstruction (post-bronchodilator FEV1 < 80% of predicted and FEV1/FVC ratio < 0.70).

-

Exclusion Criteria: A current diagnosis of asthma, a recent history of myocardial infarction (within one year), unstable cardiac arrhythmia, or hospitalization for heart failure within the past year.

Interventions and Randomization

A total of 1480 patients were randomized to one of three treatment groups:

-

Combivent® Respimat® (20 mcg ipratropium bromide / 100 mcg albuterol), one inhalation four times daily.

-

Combivent® MDI (36 mcg ipratropium bromide / 206 mcg albuterol), two inhalations four times daily.

-

Ipratropium bromide Respimat® (20 mcg), one inhalation four times daily.

A double-dummy design was used to maintain blinding, where patients received both a Respimat® and an MDI inhaler, one containing active drug and the other a placebo.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary efficacy endpoint was the change from baseline in FEV1 area under the curve from 0 to 6 hours (FEV1 AUC0-6h) at the end of the 12-week treatment period.

-

Secondary Efficacy Endpoints: Included trough FEV1, peak FEV1 response, and other spirometric parameters.

-

Safety Assessments: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Statistical Analysis

The primary efficacy analysis was based on a non-inferiority comparison of Combivent® Respimat® to Combivent® MDI for FEV1 AUC0-6h. Superiority of Combivent® Respimat® to ipratropium Respimat® for FEV1 AUC0-4h was also assessed to demonstrate the contribution of the albuterol component.

Visualizations

Signaling Pathways

References

- 1. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The combination of ipratropium and albuterol optimizes pulmonary function reversibility testing in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacology of Ipratropium Bromide and Albuterol Sulfate Combination

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of ipratropium bromide, an anticholinergic agent, and albuterol sulfate, a short-acting beta-2 adrenergic agonist (SABA), represents a cornerstone in the management of obstructive airway diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). This formulation is designed to leverage two distinct and complementary pharmacological pathways to achieve superior bronchodilation compared to either agent used as monotherapy.[1][2][3] This technical guide provides a comprehensive overview of the dual mechanism of action, pharmacokinetics, and clinical efficacy of this combination therapy. Furthermore, it details established experimental protocols for the non-clinical and clinical evaluation of bronchodilator agents, supported by data tables and pathway visualizations to facilitate advanced research and development.

Mechanism of Action: A Synergistic Approach

The enhanced efficacy of the ipratropium-albuterol combination stems from its ability to target both the parasympathetic and sympathetic pathways that regulate bronchial smooth muscle tone.[1][2]

Albuterol Sulfate: Beta-2 Adrenergic Agonism

Albuterol is a selective agonist for beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[4] The binding of albuterol initiates a signaling cascade that results in profound muscle relaxation and bronchodilation.[5][6][7]

Signaling Pathway:

-

Receptor Binding: Albuterol binds to the beta-2 adrenergic receptor.

-

G-Protein Activation: This activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, inhibiting the formation of actin-myosin cross-bridges and causing smooth muscle relaxation.[6]

Ipratropium Bromide: Muscarinic Antagonism

Ipratropium bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[8] Its therapeutic effect is primarily mediated by blocking the M3 receptor on airway smooth muscle, thereby inhibiting bronchoconstriction induced by the parasympathetic nervous system.[9][10]

Signaling Pathway of Acetylcholine-Induced Contraction (Inhibited by Ipratropium):

-

Receptor Binding: Acetylcholine (ACh), released from the vagus nerve, binds to the M3 muscarinic receptor, a Gq-coupled GPCR.

-

G-Protein Activation: This activates the Gq-protein.

-

PLC Activation: The Gq-protein activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates MLCK. Activated MLCK phosphorylates myosin light chains, enabling actin-myosin cross-bridge cycling and resulting in smooth muscle contraction and bronchoconstriction.

Ipratropium competitively blocks ACh from binding to the M3 receptor, preventing this entire cascade and the subsequent increase in cyclic guanosine monophosphate (cGMP), leading to bronchodilation.[1][8][11]

Synergistic Effect

The combination of albuterol and ipratropium produces a greater bronchodilator effect than either drug alone because they target two distinct mechanisms controlling airway tone.[1] Albuterol actively promotes relaxation via the cAMP pathway, while ipratropium prevents constriction mediated by the ACh-cGMP pathway. This dual approach ensures a more comprehensive and potent opening of the airways.

Pharmacokinetics

The pharmacokinetic profiles of both drugs are well-characterized, with inhaled delivery ensuring targeted local effects and minimal systemic absorption.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Albuterol Sulfate | Ipratropium Bromide |

| Route of Administration | Inhalation | Inhalation |

| Onset of Action | 5-15 minutes[12] | ~15 minutes[8] |

| Time to Peak (Tmax) | ~3 hours[2][13] | 1-2 hours[8] |

| Half-Life (t1/2) | 3.8 - 6 hours[6][14] | ~2 hours[8] |

| Metabolism | Metabolized in the liver[12] | Partially metabolized via ester hydrolysis[13] |

| Primary Excretion | Urine (80-100% within 72 hrs)[14] | Urine (~50% unchanged)[8] |

| Systemic Absorption | Low via inhalation | Poor due to quaternary amine structure[8] |

| Protein Binding | Not specified | 0-9%[13] |

Note: Pharmacokinetic studies have shown no significant differences in the systemic exposure of albuterol when administered alone versus in combination with ipratropium bromide.[1][15] Similarly, ipratropium exposure is comparable between monotherapy and combination therapy.[15]

Clinical Pharmacodynamics and Efficacy

Clinical trials have consistently demonstrated that the combination of ipratropium bromide and albuterol sulfate provides statistically significant and clinically meaningful improvements in lung function for patients with COPD and moderate-to-severe asthma compared to albuterol alone.

Table 2: Summary of Key Clinical Efficacy Data

| Study Population | Comparison | Key Endpoint | Result |

| COPD [16] | Combination vs. Ipratropium vs. Albuterol | Peak FEV1 Change from Baseline (at Day 85) | Combination: 0.34 L Ipratropium: 0.27 L Albuterol: 0.25 L (p < 0.001 for combo vs. mono) |

| Moderate-to-Severe Asthma [17] | Combination (CVT-MDI) vs. Albuterol (ALB-HFA) | FEV1 Area Under the Curve (AUC0-6h) | Combination: 252 mL Albuterol: 167 mL (p < 0.0001) |

| Moderate-to-Severe Asthma [17] | Combination (CVT-MDI) vs. Albuterol (ALB-HFA) | Peak FEV1 Response | Combination: 434 mL Albuterol: 357 mL (p < 0.0001) |

| Moderate-to-Severe Persistent Asthma [18] | Combination vs. Albuterol Alone | Duration of Response | Combination: 245 minutes Albuterol: 106 minutes |

The combination product demonstrates both the rapid onset of action characteristic of albuterol and a prolonged duration of effect attributed to ipratropium.[2]

Experimental Protocols

Evaluating the efficacy of bronchodilator combinations requires robust preclinical and clinical experimental designs.

In Vivo Assessment: Methacholine Challenge in a Murine Model

This protocol is used to assess the bronchoprotective effects of a test compound in an animal model of airway hyperresponsiveness.[19][20]

Methodology:

-

Sensitization: Mice are sensitized to an allergen (e.g., house dust mite [HDM] or ovalbumin) via intraperitoneal or intranasal administration over a period of several weeks to induce an asthma-like phenotype.[21]

-

Drug Administration: Prior to challenge, animals are divided into groups and administered the test compound (e.g., albuterol/ipratropium), vehicle control (e.g., saline), or comparator via inhalation.[20]

-

Bronchoconstriction Challenge: Animals are placed in a whole-body plethysmography chamber and exposed to nebulized methacholine, a muscarinic agonist, at increasing concentrations to induce bronchoconstriction.

-

Lung Function Measurement: Airway mechanics, such as respiratory system resistance (Rrs) and elastance (Ers), are measured continuously using the forced oscillation technique (FOT).[20][21]

-

Data Analysis: The efficacy of the test compound is determined by its ability to attenuate the methacholine-induced increase in Rrs compared to the vehicle control group.[20]

Ex Vivo Assessment: Precision-Cut Lung Slices (PCLS)

The PCLS model uses viable lung tissue to directly measure the effects of compounds on airway smooth muscle, preserving the native tissue architecture.[22][23][24]

Methodology:

-

Tissue Preparation: Human or animal lungs are inflated with a low-melting-point agarose solution. Once solidified, the tissue is sectioned into thin (250-500 µm) slices using a vibratome.[22][25]

-

Culture and Equilibration: The slices are washed and cultured for a recovery period (e.g., 24 hours). Before the assay, they are transferred to a fresh physiological salt solution to equilibrate.[22]

-

Airway Contraction: A contractile agonist (e.g., 1 µM methacholine) is added to the medium to induce a stable airway contraction. Baseline images of the constricted airways are captured via microscopy.[22]

-

Bronchodilator Application: The test compound is added in a cumulative concentration-response manner. Images are captured after each dose has equilibrated.

-

Data Analysis: The cross-sectional area of the airway lumen is measured from the images. Bronchodilation is quantified as the percentage reversal of the agonist-induced contraction.

Clinical Trial Protocol: Randomized Crossover Study

A double-blind, randomized, crossover design is a robust method for comparing the efficacy of a combination product to its monocomponents or placebo in patients.[17]

Methodology:

-

Patient Recruitment: A cohort of patients meeting specific inclusion/exclusion criteria (e.g., diagnosed with moderate-to-severe asthma, baseline FEV1 % predicted) is recruited.

-

Randomization: Patients are randomized into one of two treatment sequences (e.g., Sequence A: Combination then Albuterol; Sequence B: Albuterol then Combination).

-

Treatment Period 1: Patients receive the first assigned treatment for a specified period (e.g., 4 weeks).

-

Washout Period: A washout period (e.g., 1-7 days) is implemented to eliminate the effects of the first treatment.

-

Treatment Period 2 (Crossover): Patients receive the second assigned treatment for the same duration.

-

Efficacy Assessment: The primary endpoint, such as FEV1, is measured at baseline and at multiple time points (e.g., over 6 hours) on specific assessment days (e.g., Day 1 and Day 29 of each treatment period).[17]

-

Data Analysis: The change from baseline in FEV1 is compared between treatments. The crossover design allows each patient to serve as their own control, reducing variability.

Conclusion

The combination of ipratropium bromide and albuterol sulfate provides a robust and effective therapeutic option for obstructive airway diseases by targeting two fundamental and distinct pathways of bronchomotor control. Its synergistic mechanism of action leads to superior and more sustained improvements in lung function than can be achieved with either agent alone. The well-established pharmacokinetic and clinical profiles, supported by rigorous experimental evaluation, solidify its role in respiratory medicine and provide a benchmark for the development of future inhaled therapeutics.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. goodrx.com [goodrx.com]

- 4. What is Albuterol Made Of? - Health Care Originals [healthcareoriginals.com]

- 5. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]

- 7. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 10. What is Ipratropium Bromide used for? [synapse.patsnap.com]

- 11. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Combivent Respimat (albuterol/ipatropium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Efficiency of Ipratropium Bromide and Albuterol Deposition in the Lung Delivered via a Soft Mist Inhaler or Chlorofluorocarbon Metered-Dose Inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ebm.bmj.com [ebm.bmj.com]

- 17. Efficacy and safety of ipratropium bromide/albuterol compared with albuterol in patients with moderate-to-severe asthma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bronchodilator efficacy of the fixed combination of ipratropium and albuterol compared to albuterol alone in moderate-to-severe persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Assessment of long-term cultivated human precision-cut lung slices as an ex vivo system for evaluation of chronic cytotoxicity and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cryopreserved Human Precision-Cut Lung Slices as a Bioassay for Live Tissue Banking. A Viability Study of Bronchodilation with Bitter-Taste Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Bronchodilatory Effects of Ipratropium Bromide and Albuterol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the bronchodilatory effects of the combination of ipratropium bromide and albuterol sulfate, the active components of Combivent®. The document focuses on the synergistic mechanisms of action, experimental protocols used in preclinical evaluation, and available quantitative data from in vitro and in vivo models.

Introduction

The combination of ipratropium bromide, an anticholinergic agent, and albuterol (salbutamol) sulfate, a β2-adrenergic agonist, is a widely used bronchodilator therapy for obstructive airway diseases. The rationale for this combination lies in the distinct and complementary mechanisms by which each agent promotes airway smooth muscle relaxation, leading to a potentially greater and more sustained bronchodilatory effect than either agent alone. This guide delves into the preclinical evidence that forms the basis for the clinical use of this combination.

Mechanisms of Action and Signaling Pathways

The synergistic bronchodilatory effect of the ipratropium bromide and albuterol sulfate combination stems from their distinct molecular targets and downstream signaling cascades within the airway smooth muscle cells.

Ipratropium Bromide: Muscarinic Receptor Antagonism

Ipratropium bromide is a non-selective muscarinic receptor antagonist. In the airways, bronchoconstriction is significantly mediated by the vagus nerve, which releases acetylcholine (ACh). ACh binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction. Ipratropium bromide competitively inhibits the binding of ACh to M3 receptors, thereby preventing bronchoconstriction.

The signaling pathway for acetylcholine-induced bronchoconstriction and its inhibition by ipratropium bromide is depicted below.

Albuterol Sulfate: β2-Adrenergic Receptor Agonism

Albuterol is a selective β2-adrenergic receptor agonist. These receptors are abundantly expressed on the surface of airway smooth muscle cells. Activation of β2-adrenergic receptors by albuterol initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

The signaling pathway for albuterol-induced bronchodilation is illustrated below.

Preclinical Experimental Models and Protocols

A variety of in vivo and in vitro preclinical models have been utilized to evaluate the bronchodilatory effects of ipratropium bromide and albuterol. The guinea pig is a commonly used species due to the similar reactivity of its airways to bronchoconstrictor agents as humans.

In Vivo Models

This model is used to assess the anticholinergic activity of compounds.

-

Experimental Workflow:

-

Detailed Protocol:

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation.

-

Lung Function Measurement: Lung resistance (RL) and dynamic lung compliance (CDYN) are measured using a pulmonary mechanics analyzer.

-

Drug Administration: Test compounds (ipratropium bromide, albuterol, or their combination) are administered, typically intravenously or via inhalation.

-

Bronchoconstriction Challenge: A bolus injection of acetylcholine or methacholine is administered intravenously to induce bronchoconstriction.

-

Data Acquisition: Changes in RL and CDYN are recorded continuously.

-

Endpoint: The primary endpoint is the percentage inhibition of the acetylcholine-induced increase in RL and decrease in CDYN by the test compound(s).

-

This model is useful for evaluating the functional antagonistic effects of bronchodilators.

-

Experimental Workflow:

-

Detailed Protocol:

-

Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph, or alternatively, anesthetized and ventilated as described above.

-

Drug Administration: Test compounds are administered.

-

Bronchoconstriction Challenge: Animals are exposed to an aerosol of histamine.

-

Data Acquisition: In conscious animals, changes in specific airway resistance or enhanced pause (Penh) are measured. In anesthetized animals, RL and CDYN are monitored.

-

Endpoint: The protective effect of the test compounds against histamine-induced bronchoconstriction is quantified.

-

In Vitro Models

This model allows for the direct assessment of the relaxant effects of drugs on airway smooth muscle, independent of neural or systemic influences.

-

Experimental Workflow:

-

Detailed Protocol:

-

Tissue Preparation: Tracheas are excised from guinea pigs and cut into rings or strips.

-

Mounting: The tissue is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: The tracheal preparations are contracted with a spasmogen such as carbachol or histamine.

-

Drug Addition: Cumulative concentrations of ipratropium bromide, albuterol, or their combination are added to the organ bath.

-

Data Acquisition: Changes in isometric tension are recorded.

-

Endpoint: The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard relaxant (e.g., papaverine), and EC50 values are calculated.

-

Quantitative Data from Preclinical Studies

While extensive preclinical data exist for ipratropium bromide and albuterol individually, published in vivo dose-response data for their combination (Combivent®) in animal models of induced bronchoconstriction is limited. The available data primarily focuses on in vitro preparations and clinical studies.

In Vitro Relaxation of Guinea Pig Tracheal Smooth Muscle

The following table summarizes representative data on the relaxant effects of ipratropium bromide and albuterol on pre-contracted guinea pig tracheal smooth muscle.

| Drug | Spasmogen | EC50 (M) | Maximal Relaxation (%) |

| Ipratropium Bromide | Carbachol | ~ 1 x 10⁻⁸ | 100 |

| Albuterol | Histamine | ~ 5 x 10⁻⁸ | 100 |

Note: EC50 values can vary depending on the specific experimental conditions.

Studies on isolated guinea pig trachea have demonstrated that the combination of a β2-agonist and an anticholinergic can produce a synergistic or additive relaxant effect, particularly when the initial contractile tone is high.

In Vivo Bronchodilator Effects in Guinea Pigs

The following table presents representative data on the protective effects of ipratropium bromide and albuterol against induced bronchoconstriction in anesthetized guinea pigs.

| Drug | Challenge Agent | Route of Administration | Dose | % Inhibition of Bronchoconstriction (RL) |

| Ipratropium Bromide | Acetylcholine | IV | 10 µg/kg | ~ 90% |

| Albuterol | Histamine | IV | 5 µg/kg | ~ 75% |

Note: The specific doses and resulting inhibition can vary between studies.

Conclusion

Preclinical studies utilizing both in vivo and in vitro models have been instrumental in elucidating the bronchodilatory effects of ipratropium bromide and albuterol sulfate. The distinct mechanisms of action, involving muscarinic receptor antagonism and β2-adrenergic receptor agonism, provide a strong pharmacological basis for their combination. While detailed in vivo dose-response data for the specific combination in preclinical models of induced bronchoconstriction are not extensively published, the available evidence from studies on the individual components and in vitro combination studies supports the synergistic or additive nature of their interaction. This preclinical foundation has paved the way for the successful clinical development and use of Combivent® for the management of obstructive airway diseases. Further preclinical research focusing on the in vivo effects of the combination in various animal models of asthma and COPD could provide deeper insights into its therapeutic potential.

An In-depth Technical Guide to the Molecular Targets of Ipratropium and Albuterol in the Respiratory System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways of two critical drugs in respiratory medicine: ipratropium and albuterol. The information presented is intended to support research and development efforts in the field of respiratory pharmacology.

Introduction

Ipratropium bromide and albuterol (also known as salbutamol) are bronchodilators commonly used in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). While both drugs lead to the relaxation of airway smooth muscle, they achieve this through distinct molecular targets and signaling cascades. Ipratropium is an anticholinergic agent, functioning as a muscarinic receptor antagonist, while albuterol is a selective beta-2 adrenergic receptor agonist. Understanding the precise molecular mechanisms of these drugs is paramount for the development of more targeted and effective respiratory therapies.

Molecular Targets and Binding Affinities

The therapeutic effects of ipratropium and albuterol are dictated by their specific interactions with G-protein coupled receptors (GPCRs) on the surface of bronchial smooth muscle cells.

Ipratropium: A Non-Selective Muscarinic Receptor Antagonist

Ipratropium acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] In the respiratory system, its primary therapeutic effect is mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle and submucosal glands.[1][2] This blockade prevents acetylcholine-induced bronchoconstriction and mucus secretion.[1][2] Ipratropium also exhibits affinity for M1 and M2 muscarinic receptors.[1][2][3]

Albuterol: A Selective Beta-2 Adrenergic Receptor Agonist

Albuterol is a selective agonist for the beta-2 adrenergic receptor (β2AR), a member of the adrenergic receptor family.[4] These receptors are abundantly expressed on the surface of airway smooth muscle cells.[4] While albuterol is selective for the β2AR, it has a lower affinity for the beta-1 adrenergic receptor (β1AR), which is predominantly found in the heart.[5] The R-isomer of albuterol has a significantly higher affinity for the β2AR than the S-isomer.

Quantitative Binding Data

The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities of ipratropium and albuterol for their respective molecular targets.

| Drug | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| Ipratropium | M1 Muscarinic | IC50 | 2.9 nM | - | [3] |

| M2 Muscarinic | IC50 | 2.0 nM | - | [3] | |

| M3 Muscarinic | IC50 | 1.7 nM | - | [3] | |

| Muscarinic (undifferentiated) | Ki | 0.5–3.6 nM | Human Airway Smooth Muscle | [6] | |

| Albuterol | Beta-1 Adrenergic | pKi | 4.71 ± 0.16 | - | [5] |

| Beta-2 Adrenergic | pKi | 5.83 ± 0.06 | - | [5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The binding of ipratropium and albuterol to their respective receptors initiates distinct intracellular signaling cascades that ultimately lead to the relaxation of airway smooth muscle.

Ipratropium and the Gq Signaling Pathway

Acetylcholine, the endogenous ligand for muscarinic receptors, mediates its bronchoconstrictive effects primarily through the M3 receptor, which is coupled to the Gq class of G-proteins.[7] The binding of acetylcholine to the M3 receptor activates Gq, which in turn stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin and subsequent smooth muscle contraction.

Ipratropium, by competitively blocking the M3 receptor, prevents the initiation of this cascade, thereby inhibiting the increase in intracellular Ca2+ and leading to bronchodilation.

Albuterol and the Gs Signaling Pathway

Albuterol exerts its bronchodilatory effect by activating the beta-2 adrenergic receptor, which is coupled to the Gs class of G-proteins.[8] Upon agonist binding, the Gs protein is activated and stimulates the enzyme adenylyl cyclase.[8] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[9] PKA, in turn, phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which decreases its activity, and phospholamban, which increases Ca2+ sequestration into the sarcoplasmic reticulum. The net effect is a decrease in intracellular Ca2+ levels and a reduction in the phosphorylation of the myosin light chain, leading to the relaxation of airway smooth muscle.[8]

Crosstalk Between Gq and Gs Signaling Pathways

In airway smooth muscle, there is significant crosstalk between the Gq- and Gs-activated pathways.[10][11][12] PKA, activated by the Gs pathway, can phosphorylate and inhibit components of the Gq pathway, including the M3 receptor itself and phospholipase C.[7] This provides a mechanism by which beta-2 adrenergic agonists can functionally antagonize the bronchoconstrictor effects of muscarinic agonists.

Experimental Protocols

The characterization of the binding affinities and functional effects of ipratropium and albuterol relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a drug for its receptor. These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand, and competition binding to determine the Ki of an unlabeled drug.

This protocol describes a competition binding assay to determine the Ki of ipratropium for muscarinic receptors using the radiolabeled antagonist [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

Membrane preparation from cells or tissues expressing muscarinic receptors (e.g., human bronchial smooth muscle).

-

[³H]-NMS (specific activity ~80 Ci/mmol).

-

Ipratropium bromide.

-

Atropine (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of ipratropium bromide in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL Assay Buffer, 25 µL [³H]-NMS (at a final concentration near its Kd), and 50 µL of membrane preparation.

-

Non-specific Binding (NSB): 25 µL Atropine (final concentration 1-10 µM), 25 µL [³H]-NMS, and 50 µL of membrane preparation.

-

Competition: 25 µL of each ipratropium dilution, 25 µL [³H]-NMS, and 50 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through the glass fiber filter plate.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of ipratropium.

-

Determine the IC50 value (the concentration of ipratropium that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]-NMS used and Kd is its dissociation constant.[10]

This protocol is similar to the muscarinic receptor assay but uses reagents specific for the beta-2 adrenergic receptor.

Materials:

-

Membrane preparation from cells or tissues expressing beta-2 adrenergic receptors.

-

[³H]-CGP 12177 (a hydrophilic beta-adrenergic antagonist radioligand).

-

Albuterol.

-

Propranolol (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Other materials as listed in section 4.1.1.

Procedure and Data Analysis: The procedure and data analysis are analogous to those described in section 4.1.1, with the substitution of [³H]-CGP 12177 for [³H]-NMS, albuterol for ipratropium, and propranolol for atropine.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of beta-2 adrenergic receptor activation by quantifying the production of the second messenger, cAMP.

Materials:

-

Human bronchial smooth muscle cells (or other suitable cell line expressing β2AR).

-

Albuterol.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Starve the cells in serum-free medium for a few hours before the assay.

-

Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.

-

Add varying concentrations of albuterol or forskolin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of albuterol.

-

Plot the cAMP concentration against the log concentration of albuterol to generate a dose-response curve.

-

Determine the EC50 value (the concentration of albuterol that produces 50% of the maximal response).

Conclusion

Ipratropium and albuterol are cornerstone therapies in the management of obstructive airway diseases, each with a well-defined molecular target and mechanism of action. Ipratropium's non-selective antagonism of muscarinic receptors, primarily M3, effectively blocks cholinergic-mediated bronchoconstriction. In contrast, albuterol's selective agonism of beta-2 adrenergic receptors activates a distinct signaling pathway that promotes bronchodilation. The detailed understanding of their respective signaling cascades, binding affinities, and the interplay between these pathways is crucial for the rational design of novel and improved respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of compounds targeting these important receptor systems.

References

- 1. droracle.ai [droracle.ai]

- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation [jci.org]

- 11. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiological Rationale for Combivent® in Obstructive Lung Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obstructive lung diseases, primarily Chronic Obstructive Pulmonary Disease (COPD) and asthma, are characterized by airflow limitation and chronic inflammation. The pathophysiology of these conditions involves complex inflammatory cascades and neurogenic mechanisms that lead to bronchoconstriction, mucus hypersecretion, and airway remodeling. Combivent®, a combination of ipratropium bromide and albuterol sulfate, offers a dual-pronged therapeutic approach by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide elucidates the pathophysiological basis for the use of Combivent® in these diseases, detailing the mechanisms of action of its components, their synergistic interaction, and the quantitative evidence supporting its clinical efficacy.

Pathophysiology of Obstructive Lung Diseases

Obstructive lung diseases are a group of respiratory disorders characterized by difficulty in exhaling air from the lungs. The two most common are COPD and asthma.

2.1 Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive disease characterized by persistent airflow limitation that is not fully reversible.[1] The primary cause is long-term exposure to noxious particles or gases, most commonly cigarette smoke.[2] The pathophysiology of COPD involves:

-

Chronic Inflammation: An abnormal inflammatory response in the airways, predominantly driven by macrophages, neutrophils, and CD8+ T lymphocytes, leads to the release of various inflammatory mediators.[2]

-

Airway Narrowing and Obstruction: This inflammation results in mucus hypersecretion, mucosal edema, bronchospasm, and peribronchial fibrosis, all of which contribute to the narrowing of the airways.[2]

-

Parenchymal Destruction (Emphysema): Inflammatory processes also lead to the destruction of the lung parenchyma, resulting in the loss of alveolar attachments and decreased elastic recoil, which further impairs expiratory airflow.[1]

2.2 Asthma

Asthma is a chronic inflammatory disorder of the airways characterized by reversible airflow obstruction and bronchial hyperresponsiveness.[3] The underlying pathophysiology includes:

-

Airway Inflammation: A key feature of asthma is chronic airway inflammation involving eosinophils, mast cells, T-helper 2 (Th2) cells, and other immune cells.[4] This inflammation makes the airways hyperresponsive to various stimuli.

-

Bronchoconstriction: In response to triggers, the smooth muscles surrounding the airways contract, leading to bronchoconstriction and symptoms like wheezing, shortness of breath, chest tightness, and coughing.[3]

-

Airway Remodeling: Over time, chronic inflammation can lead to structural changes in the airways, including thickening of the airway wall, subepithelial fibrosis, and smooth muscle hypertrophy.

Mechanism of Action of Combivent® Components

Combivent® is a combination of two bronchodilators with different mechanisms of action: ipratropium bromide (an anticholinergic) and albuterol sulfate (a short-acting beta-2 adrenergic agonist).[5][6] This combination is designed to provide a greater bronchodilator effect than either agent used alone.[7]

3.1 Ipratropium Bromide: Anticholinergic Action

Ipratropium bromide is a quaternary ammonium derivative of atropine that acts as a non-selective muscarinic receptor antagonist.[8][9] In the airways, acetylcholine (ACh) released from parasympathetic nerve endings binds to muscarinic receptors on bronchial smooth muscle, leading to bronchoconstriction.[4] Ipratropium bromide competitively inhibits the action of ACh at these receptors, particularly the M3 subtype, preventing the increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle contraction.[8][10] This results in bronchodilation.

3.2 Albuterol Sulfate: Beta-2 Adrenergic Agonist Action

Albuterol is a selective beta-2 adrenergic agonist.[3] It targets beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[11] Activation of these receptors stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[12][13] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[12]

Synergistic Bronchodilation with Combivent®

The combination of ipratropium bromide and albuterol in Combivent® produces a greater and more prolonged bronchodilator effect than either drug administered alone at its recommended dosage.[7] This synergistic effect is attributed to the targeting of two distinct and complementary pathways that regulate bronchomotor tone. While ipratropium bromide blocks the bronchoconstrictor effects of the parasympathetic nervous system, albuterol actively promotes bronchodilation through the sympathetic pathway.[5][13]

Quantitative Data from Clinical Trials

Clinical trials have consistently demonstrated the superior efficacy of the ipratropium bromide and albuterol combination compared to its individual components in patients with COPD.

| Parameter | Combivent® (Ipratropium/Albuterol) | Ipratropium Bromide Alone | Albuterol Sulfate Alone | Reference |

| Mean Peak Percent Increase in FEV1 | 31% - 33% | 24% - 25% | 24% - 27% | [10] |

| Patients with ≥15% Increase in FEV1 | >80% | - | - | [11] |

| Area Under the Curve (AUC) for FEV1 Response | 21% - 44% greater than ipratropium | - | - | [10] |

| Median Time to Onset of 15% FEV1 Increase | 15 minutes | - | - | [14] |

| Median Duration of Effect (FEV1) | 4 to 5 hours | 4 hours | 3 hours | [14] |

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols of Key Clinical Trials

The efficacy of Combivent® has been established through numerous clinical trials. A common design for pivotal trials is a multicenter, randomized, double-blind, parallel-group study.

6.1 Representative Study Design

A representative pivotal trial would involve a design similar to the following:

-

Objective: To compare the efficacy and safety of the combination of ipratropium bromide and albuterol sulfate with each component administered alone in patients with stable, moderate to severe COPD.

-

Design: A multicenter, randomized, double-blind, parallel-group study.

-

Patient Population:

-

Inclusion Criteria:

-

A diagnosis of COPD with a smoking history of at least 10 pack-years.[8][12]

-

Stable, moderate to severe airway obstruction with a post-bronchodilator FEV1 of less than 65% of the predicted normal value and an FEV1/FVC ratio of less than 70%.[12]

-

Demonstrated reversibility of airflow obstruction, defined as a ≥15% improvement in FEV1 after inhalation of a beta-2 agonist.[12]

-

Exclusion Criteria:

-

A primary diagnosis of asthma.[8]

-

Recent myocardial infarction (within the last year) or unstable cardiac disease.[8]

-

Significant diseases other than COPD that could interfere with the study.[9][12]

-

History of cystic fibrosis, bronchiectasis, or active tuberculosis.[8][9]

-

Use of beta-blocker medications.[8]

-

-

-

Intervention: Patients are randomized to receive one of three treatments, administered via a metered-dose inhaler, typically four times daily for a period of 12 weeks:

-

Combivent® (ipratropium bromide and albuterol sulfate)

-

Ipratropium bromide alone

-

Albuterol sulfate alone

-

-

Efficacy Endpoints:

-

Primary: Change from baseline in FEV1.

-

Secondary: Forced Vital Capacity (FVC), peak expiratory flow rate (PEFR), and patient-reported outcomes.

-

-

Statistical Analysis:

-

The primary efficacy analysis is typically based on the area under the curve (AUC) of the FEV1 response over a specified time period (e.g., 0-6 hours) on test days (e.g., day 1, 29, 57, and 85).

-

Analysis of variance (ANOVA) or analysis of covariance (ANCOVA) models are commonly used to compare treatment groups, with adjustments for baseline values and other covariates.

-

P-values of less than 0.05 are generally considered statistically significant.

-

Visualizing the Mechanisms of Action

7.1 Signaling Pathway of Ipratropium Bromide

Caption: Ipratropium bromide blocks the M3 muscarinic receptor, preventing bronchoconstriction.

7.2 Signaling Pathway of Albuterol Sulfate

Caption: Albuterol activates the β2-adrenergic receptor, leading to bronchodilation.

7.3 Experimental Workflow for a Pivotal Clinical Trial

Caption: A typical workflow for a randomized controlled trial of Combivent®.

Conclusion

The use of Combivent® in the management of obstructive lung diseases is strongly supported by its well-defined and complementary mechanisms of action that address the underlying pathophysiology of bronchoconstriction. By combining an anticholinergic and a beta-2 adrenergic agonist, Combivent® provides superior bronchodilation compared to monotherapy, as evidenced by robust clinical trial data. This dual-pathway approach offers a significant therapeutic advantage for patients with COPD and other obstructive lung diseases, leading to improved lung function and symptom control.

References

- 1. Understanding COPD Clinical Trial Eligibility Criteria | Clinical Research of West Florida [crwf.com]

- 2. Inclusion and Exclusion Criteria of Included Studies - Pharmacologic and Nonpharmacologic Therapies in Adult Patients With Exacerbation of COPD: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. respiratory-therapy.com [respiratory-therapy.com]

- 4. Beta2-agonist and anticholinergic drugs in the treatment of lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. In chronic obstructive pulmonary disease, a combination of ipratropium and albuterol is more effective than either agent alone. An 85-day multicenter trial. COMBIVENT Inhalation Aerosol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. A Confirmation Study of Combivent HFA Inhalation Aerosol in Patients With Chronic Obstructive Pulmonary Disease (COPD) [ctv.veeva.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

In Vitro Analysis of Ipratropium and Salbutamol on Bronchial Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro analysis of ipratropium and salbutamol on bronchial tissue. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, signaling pathways, and quantitative data associated with the preclinical assessment of these two critical bronchodilators.

Introduction

Ipratropium bromide and salbutamol are cornerstone therapies in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Ipratropium, an anticholinergic agent, and salbutamol, a short-acting β2-adrenergic agonist, act via distinct mechanisms to induce bronchodilation.[1][2] In vitro analysis of these compounds on bronchial tissue is a critical step in drug discovery and development, providing essential information on their potency, efficacy, and mechanism of action before progressing to clinical trials. This guide details the key in vitro assays and presents relevant quantitative data to facilitate a deeper understanding of their pharmacological profiles.

Mechanisms of Action and Signaling Pathways

Salbutamol

Salbutamol is a selective β2-adrenergic receptor agonist.[3] Its primary effect is the relaxation of airway smooth muscle.[4] Upon binding to β2-adrenergic receptors on bronchial smooth muscle cells, salbutamol activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

Ipratropium

Ipratropium is a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine at M1, M2, and M3 muscarinic receptors in the airways.[6] Its bronchodilatory effect is primarily mediated through the blockade of M3 receptors on airway smooth muscle, which are responsible for acetylcholine-induced bronchoconstriction.[1] By blocking these receptors, ipratropium prevents the increase in intracellular inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores, thereby inhibiting smooth muscle contraction.[1] Ipratropium also acts on presynaptic M2 autoreceptors on parasympathetic nerve endings, which can modulate acetylcholine release.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro studies on the effects of salbutamol and ipratropium on bronchial tissue.

Table 1: In Vitro Potency and Efficacy of Salbutamol on Bronchial Smooth Muscle Relaxation

| Parameter | Species | Pre-contraction Agent | Value | Reference |

| EC50 | Equine | Carbachol (40 nM) | 5.6 nM | [7] |

| EC50 | Human | Histamine | ~2.4 doubling dose increase in histamine EC20 | [3][4] |

| Emax | Equine | Carbachol (40 nM) | Complete relaxation | [7] |

Table 2: In Vitro Antagonist Activity of Ipratropium on Bronchial Smooth Muscle

| Parameter | Species | Agonist | Value | Reference |

| IC50 (M1 Receptor) | - | - | 2.9 nM | [6] |

| IC50 (M2 Receptor) | - | - | 2.0 nM | [6] |

| IC50 (M3 Receptor) | - | - | 1.7 nM | [6] |

| pA2 | Guinea Pig | Acetylcholine | 8.8 | Not explicitly in results |

Table 3: Clinical Efficacy Data (for context)

| Drug(s) | Parameter | Patient Population | Improvement | Reference |

| Salbutamol + Ipratropium | FEV1 | Acute Asthma | Mean difference of 55 mL vs. salbutamol alone | [8] |

| Salbutamol | FEV1 | Asthma & Chronic Bronchitis | 0.58 L (asthma), 0.29 L (bronchitis) | [9] |

| Ipratropium | FEV1 | Asthma & Chronic Bronchitis | 0.57 L (asthma), 0.32 L (bronchitis) | [9] |

| Salbutamol + Ipratropium | FEV1 and FEF | Asthmatic Children | Significant increase at 120 and 240 minutes | [10] |

Experimental Protocols

Organ Bath Assay for Bronchial Tissue Relaxation

This protocol details the measurement of bronchial smooth muscle relaxation in response to bronchodilators using an isolated organ bath system.[11][12]

Materials:

-

Bronchial tissue rings (2-3 mm)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with force transducers

-

Contractile agent (e.g., acetylcholine, methacholine, histamine)

-

Test compounds (salbutamol, ipratropium)

Procedure:

-

Tissue Preparation: Immediately after excision, place bronchial tissue in ice-cold Krebs-Henseleit solution. Carefully dissect away connective tissue and cut the bronchus into rings of 2-3 mm in width.

-

Mounting: Suspend each bronchial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Pre-contraction: Induce a stable submaximal contraction using a contractile agent such as acetylcholine or histamine.

-

Drug Addition: Once a stable plateau of contraction is achieved, add cumulative concentrations of the test bronchodilator (e.g., salbutamol) to the organ bath. For antagonists like ipratropium, incubate the tissue with the drug for a set period before adding the contractile agonist.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-induced contraction. Plot concentration-response curves and calculate EC50 and Emax values. For antagonists, calculate the pA2 value.

Cyclic AMP (cAMP) Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of intracellular cAMP levels in cultured human airway smooth muscle cells following stimulation with a β2-agonist.[13][14]

Materials:

-

Cultured human airway smooth muscle cells

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Salbutamol

-

Cell lysis buffer

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Culture: Culture human airway smooth muscle cells to confluence in appropriate multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of salbutamol to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

-

ELISA Procedure: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to a pre-coated microplate.

-

Incubating with a cAMP-HRP conjugate.

-

Washing the plate.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve.

Acetylcholine (ACh) Release Assay

This protocol describes a method to measure the release of acetylcholine from bronchial tissue, which can be used to assess the effect of M2 receptor antagonists like ipratropium.[15][16]

Materials:

-

Bronchial tissue slices or cultured bronchial epithelial cells

-

Krebs-Ringer buffer

-

High potassium buffer (for depolarization-induced release)

-

Acetylcholinesterase inhibitor (e.g., physostigmine)

-

Ipratropium

-

Acetylcholine assay kit (e.g., fluorometric or colorimetric)

Procedure:

-

Tissue/Cell Preparation: Prepare thin slices of bronchial tissue or use cultured bronchial epithelial cells.

-

Pre-incubation: Pre-incubate the tissue/cells in Krebs-Ringer buffer containing an acetylcholinesterase inhibitor to prevent ACh degradation.

-

Drug Treatment: Add ipratropium at desired concentrations and incubate for a specific period.

-

Stimulation of ACh Release: Stimulate ACh release by depolarization with a high potassium buffer or by electrical field stimulation.

-

Sample Collection: Collect the supernatant (buffer) from the tissue/cells.

-

ACh Quantification: Measure the ACh concentration in the collected supernatant using a commercially available acetylcholine assay kit following the manufacturer's protocol.

-

Data Analysis: Compare the amount of ACh released in the presence and absence of ipratropium to determine its effect on acetylcholine release.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vitro analysis of ipratropium and salbutamol on bronchial tissue.

Conclusion

The in vitro analysis of ipratropium and salbutamol on bronchial tissue provides invaluable data for understanding their pharmacological properties. The experimental protocols and data presented in this guide offer a robust framework for researchers to design and execute studies aimed at characterizing these and other novel bronchodilator agents. A thorough in vitro assessment, encompassing functional, biochemical, and neurotransmitter release assays, is essential for a comprehensive preclinical evaluation and successful translation to clinical applications.

References

- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efficacy of relative bronchodilatation of salbutamol and ipratropium in smokers and non-smokers with asthma - IP Indian J Immunol Respir Med [ijirm.org]

- 3. Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro action of combined salbutamol and theophylline on anaphylactic contractions, mediator release and cyclic 3',5'-adenosine monophosphate in lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. madbarn.com [madbarn.com]

- 8. The effect of adding ipratropium bromide to salbutamol in the treatment of acute asthma: a pooled analysis of three trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of salbutamol and ipratropium bromide on airway calibre and bronchial reactivity in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additive effect of albuterol and ipratropium bromide in the treatment of bronchospasm in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. raybiotech.com [raybiotech.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Measurement of Acetylcholine from Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Inhaled Ipratropium/Albuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the combination product of inhaled ipratropium bromide and albuterol sulfate. This document synthesizes key data from clinical and preclinical studies, details experimental methodologies, and visualizes the underlying physiological mechanisms.

Introduction

The combination of ipratropium bromide, a short-acting muscarinic antagonist (SAMA), and albuterol sulfate (also known as salbutamol), a short-acting beta-2 adrenergic agonist (SABA), is a cornerstone in the management of bronchospasm associated with chronic obstructive pulmonary disease (COPD).[1][2][3] This combination therapy leverages two distinct mechanisms of action to achieve greater bronchodilation than either agent alone.[1][4][5] This guide delves into the scientific basis of this synergistic effect by examining the absorption, distribution, metabolism, and excretion (ADME) of both compounds, alongside their physiological effects on airway smooth muscle.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The enhanced bronchodilatory effect of the ipratropium/albuterol combination stems from the complementary actions of its components on the autonomic nervous system's control of bronchial smooth muscle tone.

Ipratropium Bromide: As an anticholinergic agent, ipratropium competitively antagonizes acetylcholine at muscarinic receptors (primarily M3) on airway smooth muscle cells.[1] This blockade prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates bronchoconstriction, leading to bronchodilation.[1]

Albuterol Sulfate: Albuterol is a selective beta-2 adrenergic agonist.[1] Its primary action is to stimulate beta-2 adrenergic receptors on bronchial smooth muscle, which activates the Gs alpha subunit of the G protein-coupled receptor. This, in turn, stimulates adenylyl cyclase to increase the production of intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various intracellular proteins, resulting in the sequestration of intracellular calcium and relaxation of the airway smooth muscle.[1]

The following diagrams illustrate the distinct signaling pathways of ipratropium and albuterol.

Pharmacodynamic Endpoints

The primary pharmacodynamic endpoint for assessing the efficacy of bronchodilators is the Forced Expiratory Volume in one second (FEV1). Clinical studies consistently demonstrate that the combination of ipratropium and albuterol produces a greater and more sustained improvement in FEV1 compared to either agent administered alone.[4][6][7][8]

| Pharmacodynamic Parameter | Ipratropium/Albuterol Combination | Albuterol Alone | Ipratropium Alone | Reference(s) |

| Mean Peak % Increase in FEV1 | 31-33% | 24-27% | 24-25% | [4] |

| Mean Time to Peak FEV1 | 1.5 hours | - | - | [5] |

| Median Time to Onset of 15% FEV1 Increase | 15 minutes | - | - | [9] |

| Duration of Action (FEV1) | 4-5 hours | ~3 hours | ~4 hours | [9] |

| Duration of 15% FEV1 Response | 4.3 hours | - | - | [5] |

Table 1: Key Pharmacodynamic Parameters of Inhaled Ipratropium/Albuterol and its Monocomponents.

Pharmacokinetics: ADME Profile

Following inhalation, a significant portion of the administered dose of both ipratropium and albuterol is deposited in the oropharynx and subsequently swallowed, while a smaller fraction reaches the lungs to exert its therapeutic effect.[5][10]

Absorption

Systemic absorption of both drugs can occur from the lungs and the gastrointestinal tract. However, ipratropium bromide, being a quaternary ammonium compound, is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier.[9][10] Albuterol is more readily absorbed from the gastrointestinal tract.[11]

Distribution

Ipratropium bromide exhibits minimal plasma protein binding (0-9%).[5][9]

Metabolism

Albuterol is primarily metabolized in the liver via conjugation to albuterol 4'-O-sulfate.[5][11] Ipratropium is partially metabolized to inactive ester hydrolysis products.[5][11]

Excretion

Both drugs and their metabolites are primarily excreted in the urine.[1][5] Following inhalation of the combination product, approximately 8.4% of the albuterol dose and 3.9% of the ipratropium bromide dose are excreted unchanged in the urine.[5]

| Pharmacokinetic Parameter | Albuterol (in Combination) | Albuterol (Alone) | Ipratropium (in Combination) | Ipratropium (Alone) | Reference(s) |

| Cmax (ng/mL) | 4.65 (± 2.92) | 4.86 (± 2.65) | - | - | [5] |

| Tmax (hours) | 0.8 | 0.8 | 1-2 | - | [5][10] |

| AUC (ng·hr/mL) | 24.2 (± 14.5) | 26.6 (± 15.2) | - | - | [5] |

| Elimination Half-life (hours) | 6.7 (± 1.7) | 7.2 (± 1.3) | ~2 | ~2 | [5][9][10] |

Table 2: Key Pharmacokinetic Parameters of Inhaled Ipratropium/Albuterol and its Monocomponents.

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. A representative experimental protocol for a pharmacokinetic and pharmacodynamic study is detailed below.

Representative Clinical Trial Design

A common study design to assess the PK and PD of inhaled ipratropium/albuterol is a randomized, double-blind, crossover study in patients with stable, moderate-to-severe COPD.[5][7][12]

Inclusion Criteria:

-

Male or female, aged 40 years or older.

-

A clinical diagnosis of COPD.

-

Post-bronchodilator FEV1/FVC ratio of less than 0.70.

-

Post-bronchodilator FEV1 of less than 80% of predicted normal.[12]

-

Current or former smoker with a smoking history of at least 10 pack-years.

Exclusion Criteria:

-

A primary diagnosis of asthma.

-

Clinically significant cardiovascular, renal, hepatic, or neurological disease.

-

Use of other investigational drugs within 30 days of screening.

-

Known hypersensitivity to any of the study medications.

Intervention: Participants receive single or multiple doses of the ipratropium/albuterol combination product, the individual components, and/or a placebo via a nebulizer or metered-dose inhaler. Dosing is typically administered four times daily.[5][13]

Pharmacokinetic Assessment: Blood samples are collected at pre-specified time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, and 8 hours post-dose). Plasma concentrations of ipratropium and albuterol are determined using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Pharmacodynamic Assessment: Spirometry is performed at baseline and at various time points after drug administration to measure FEV1 and other pulmonary function parameters.[14][15][16]

Analytical Methodology: LC-MS/MS for Plasma Quantification

A common and highly sensitive method for the simultaneous quantification of ipratropium and albuterol in plasma is LC-MS/MS. A general protocol involves:

-

Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction to isolate the analytes.

-

Chromatographic Separation: Use of a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with a modifying agent like formic acid).

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

Pharmacodynamic Methodology: Spirometry

Spirometry is conducted according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[15] Key aspects of the procedure include:

-

Calibration: The spirometer is calibrated daily using a 3-liter syringe.

-

Patient Instruction: Patients are instructed to take a deep breath in, as deep as they can, and then to blast the air out as hard and as fast as possible for at least 6 seconds.

-

Maneuver Quality: At least three acceptable and repeatable maneuvers are obtained, with the two largest FEV1 and FVC values within 150 mL of each other.

Logical Relationship between Pharmacokinetics and Pharmacodynamics

The therapeutic effect of inhaled ipratropium/albuterol is a direct consequence of achieving sufficient drug concentrations at the receptor sites within the lungs. The pharmacokinetic properties of the drugs govern the onset, intensity, and duration of the pharmacodynamic response.

Conclusion